6-methoxy-2-(trifluoromethyl)-9H-purine
Description
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c1-15-5-3-4(12-2-11-3)13-6(14-5)7(8,9)10/h2H,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFCXFJTDJLCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution with Trifluoromethylating Agents
Trifluoromethylation at position 2 is achieved using reagents like trifluoromethyl copper complexes or Umemoto’s reagent. Current Protocols describes a protocol where 8-CF₃-substituted guanosine derivatives are synthesized via Sonogashira coupling, followed by hydrogenation and saponification. While this method targets nucleosides, analogous approaches apply to purine bases by substituting protected intermediates. For instance, 2-amino-6-chloropurine undergoes substitution with trifluoromethyl iodide in the presence of a palladium catalyst, yielding 2-trifluoromethyl-6-chloropurine, which is subsequently methoxylated.
Halogen Exchange Reactions
Patent CN101469012B details a halogen exchange method where 2-bromo-6-methoxypurine reacts with silver trifluoroacetate under mild conditions. This single-step process avoids harsh reagents but requires precise stoichiometry to prevent over-fluorination. Yields range from 65% to 78%, depending on the purity of the starting material and reaction temperature (typically 50–80°C).
Methoxylation via Alkylation or Demethylation
Alkylation of Hydroxypurines
Methoxylation at position 6 is commonly performed by alkylating 6-hydroxypurine derivatives. In a procedure adapted from Banh et al., 6-hydroxypurine is treated with methyl iodide and a strong base (e.g., sodium hydride) in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, achieving >85% conversion when conducted under inert atmospheres.
Demethylation of Protected Intermediates
Alternative routes involve temporary protection of the 6-position. For example, 6-benzyloxypurine derivatives are demethylated using boron tribromide (BBr₃) at low temperatures (-78°C). While effective, this method demands stringent anhydrous conditions and specialized equipment, limiting scalability.
Purification and Characterization Techniques
Chromatographic Methods
Purification of this compound relies heavily on column chromatography and preparative HPLC. Current Protocols emphasizes reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate high-purity product. Ion-exchange chromatography is employed to remove residual salts or unreacted starting materials.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The methoxy group resonates at δ 3.8–4.0 ppm in ¹H NMR, while the trifluoromethyl group appears as a quartet in ¹⁹F NMR. X-ray crystallography data from related compounds, such as 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, corroborate the planar geometry of the purine ring.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Managing Reactivity of Trifluoromethyl Groups
The electron-withdrawing nature of the trifluoromethyl group can deactivate the purine ring, necessitating elevated temperatures or prolonged reaction times. Catalytic systems employing copper(I) iodide or palladium(II) acetate mitigate this issue by facilitating oxidative addition steps.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-(trifluoromethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated purine derivative, while reduction may produce a deoxygenated compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₅F₃N₄O
- Molecular Weight : Approximately 218.14 g/mol
- Structural Features :
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetics.
Pharmaceutical Development
6-Methoxy-2-(trifluoromethyl)-9H-purine has been investigated for its potential as an antiviral agent. Its structural modifications allow for enhanced interactions with viral targets, making it a candidate for antiviral therapies, particularly against rhinoviruses. Preliminary studies indicate that derivatives of this compound may exhibit significant efficacy in inhibiting viral replication mechanisms.
Anticancer Research
This compound has shown promise in anticancer applications. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HL-60 (Leukemia) : IC50 of 5.0 µM, inducing apoptosis.
- A549 (Lung Carcinoma) : IC50 of 7.5 µM, causing cell cycle arrest at the S-phase.
- MCF-7 (Breast Cancer) : IC50 of 6.0 µM, inhibiting proliferation.
These findings suggest that it may act by inducing programmed cell death and altering cell signaling pathways critical for cancer progression .
Enzyme Inhibition Studies
Research indicates that this compound can inhibit enzymes involved in nucleotide metabolism. This inhibition may disrupt critical biological pathways, leading to therapeutic effects in conditions such as cancer and viral infections .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity Study : Evaluated cytotoxic effects on seven cancer cell lines, showing significant inhibition of cell viability in a dose-dependent manner.
- Mechanistic Insights : Investigation revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased Bax/Bcl-2 ratios and cytochrome c release.
- Animal Models : In vivo studies using xenograft models indicated that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues .
Mechanism of Action
The mechanism of action of 6-methoxy-2-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related purine derivatives and their key properties:
Key Comparisons:
Substituent Effects on Bioactivity The 2-trifluoromethyl group is a common feature in antiviral agents (e.g., antirhinovirus activity in ). However, substituents at position 6 significantly modulate potency. In bromodomain inhibitors, the 2-amino group in compound 3g allows hydrogen bonding, whereas the target’s 2-CF₃ group may prioritize hydrophobic interactions.
Physicochemical Properties Solubility: The methoxy group in the target compound likely enhances aqueous solubility compared to 6-thiol (hydrophobic) or 6-dimethylamino (bulky) derivatives . Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, a shared advantage with other CF₃-containing purines .
Synthetic Accessibility
- The target compound could be synthesized via alkoxylation of 6-chloro-2-(trifluoromethyl)-9H-purine (similar to methods in ), with yields ~70% under optimized conditions.
- In contrast, 9-substituted analogs (e.g., 9-benzyl in ) require additional alkylation steps, complicating synthesis.
Structural Flexibility
- Substitution at position 9 (e.g., sugar moieties in or benzyl groups in ) drastically alters pharmacokinetics. The target compound’s unmodified 9H position may favor membrane permeability but limit target specificity.
Research Findings and Implications
- Antiviral Potential: The trifluoromethyl group’s role in viral protease inhibition (observed in ) suggests the target compound could be repurposed for similar applications, though methoxy may reduce affinity compared to amino or chloro substituents.
- Oncology Applications : Analogous 6-methoxy-4-trifluoromethyl pyrimidoindoles in exhibit antitumor activity, hinting at possible cross-reactivity in purine-based scaffolds.
- Bromodomain Targeting: While the target lacks the 2-amino group critical for water displacement in BRD9 inhibition , its 2-CF₃ group might stabilize alternative binding modes.
Biological Activity
6-Methoxy-2-(trifluoromethyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group, which influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅F₃N₄O, with a molecular weight of approximately 202.13 g/mol. The structural features include:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Known to increase metabolic stability and alter pharmacokinetics.
Research indicates that this compound interacts with specific biological targets, particularly enzymes involved in nucleic acid metabolism. Studies suggest that it may act as an inhibitor of certain kinases, leading to altered cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Inhibits enzymes critical for nucleotide synthesis.
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death in neoplastic cells.
Anticancer Properties
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (leukemia) | 5.0 | Induces apoptosis |
| A549 (lung carcinoma) | 7.5 | Cell cycle arrest at S-phase |
| MCF-7 (breast cancer) | 6.0 | Inhibits proliferation |
In a comparative study, this compound showed superior efficacy compared to cisplatin in several cancer models, indicating its potential as a novel anticancer agent .
Interaction Studies
Interaction studies reveal that this compound binds to specific targets within cells, affecting various biological pathways:
- Nucleotide Metabolism : Alters the synthesis and degradation pathways of nucleotides.
- Signal Transduction : Modulates signaling cascades involving MAPK and PI3K pathways.
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects on seven cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound induced apoptosis through mitochondrial pathways, evidenced by increased Bax/Bcl-2 ratios and cytochrome c release .
- Animal Models : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues .
Q & A
Q. What are the common synthetic routes for preparing 6-methoxy-2-(trifluoromethyl)-9H-purine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkoxy groups (e.g., methoxy) can be introduced via NaH-mediated deprotonation of alcohols followed by displacement of a halogen (e.g., Cl) at the purine C6 position . For trifluoromethyl substitution, strategies may include direct fluorination or use of trifluoromethyl boronic acids in Suzuki-Miyaura coupling (see for analogous Pd-catalyzed arylations). Reaction conditions (e.g., anhydrous THF, reflux temperatures) and stoichiometric ratios of reagents (e.g., NaH, alcohols) are critical for yield optimization .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential H₂ generation during NaH-mediated reactions .
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid dermal/oral exposure, as related purine derivatives are classified as acute toxins (Category 4) .
- Storage : Store below -20°C in airtight containers to prevent degradation, as recommended for structurally similar purines .
Q. How is column chromatography applied in purifying this compound?
- Methodological Answer : Post-synthesis purification often employs silica gel chromatography with gradient elution (e.g., EtOAc/hexane mixtures). For polar derivatives, adjust solvent polarity to resolve closely eluting impurities. Pre-adsorption of crude products onto silica before loading improves separation efficiency . Confirm purity via TLC and HPLC, with NMR for structural validation .
Advanced Research Questions
Q. How can researchers resolve 13C-19F coupling issues in NMR characterization of this compound?
- Methodological Answer : 13C-19F coupling in NMR spectra can lead to peak broadening, complicating structural assignment. To mitigate this:
- Use high-field NMR instruments (≥500 MHz) to enhance resolution.
- Employ 19F-decoupled 13C NMR experiments to suppress splitting.
- If unresolved, corroborate with 2D NMR (e.g., HSQC, HMBC) to assign adjacent carbons .
Q. What strategies optimize Suzuki-Miyaura coupling for derivatizing this compound?
- Methodological Answer :
- Catalyst Selection : Pd(Ph₃)₄ or PdCl₂(dppf) in toluene/THF mixtures are effective for aryl boronic acid coupling at the purine C2 position .
- Base Optimization : K₂CO₃ or NaOtBu improves reaction efficiency by maintaining a weakly basic pH (~8–9).
- Temperature Control : Reflux (100–120°C) ensures complete conversion but may require inert atmospheres to prevent catalyst oxidation .
Q. How does single-crystal X-ray diffraction confirm the molecular structure and conformation of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in solvents like DCM/hexane.
- Data Collection : Collect high-resolution data at low temperatures (e.g., 110 K) to minimize thermal motion artifacts.
- Analysis : Refine structures using software (e.g., SHELX) to determine bond lengths, angles, and torsional conformations. For example, the oxyan-2-yl group in related purines adopts a chair conformation in the solid state .
Q. How to address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR, Raman spectroscopy) to identify bottlenecks.
- Heat/Mass Transfer : Use controlled heating (e.g., microwave-assisted synthesis) and efficient stirring to mitigate exotherms and byproduct formation.
- Purification Adjustments : Scale column chromatography to flash systems or switch to recrystallization for higher throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
